Etil metanosulfonato

Descripción general

Descripción

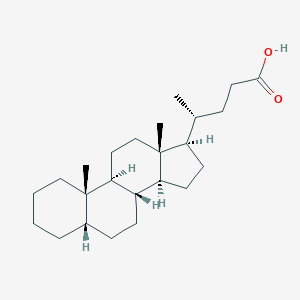

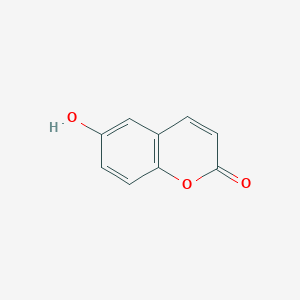

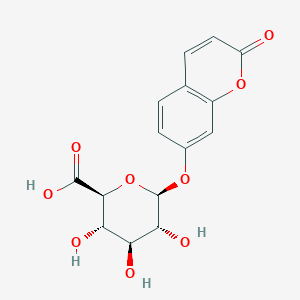

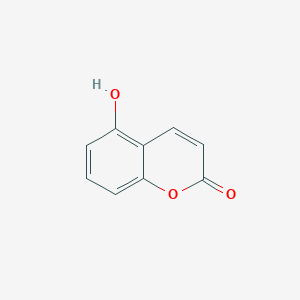

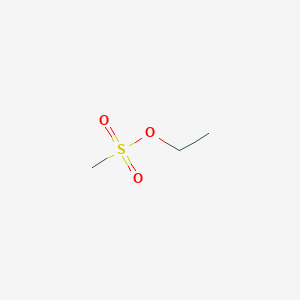

Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is the ethyl ester of methanesulfonic acid and appears as a clear, colorless liquid. This compound is classified as an alkylating agent and is widely recognized for its use as a chemical mutagen in experimental genetics .

Mecanismo De Acción

Target of Action

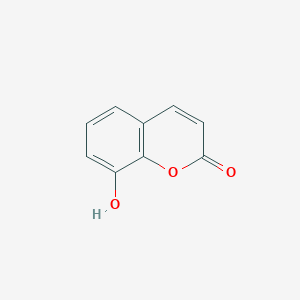

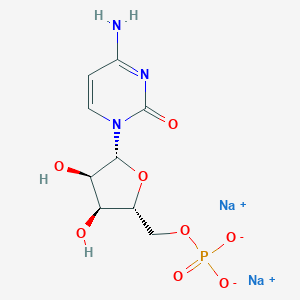

Ethyl methanesulfonate (EMS) primarily targets DNA. It is an alkylating agent that modifies the DNA structure by adding ethyl groups to the guanine bases. This modification leads to the formation of O6-ethylguanine, an abnormal base that disrupts normal base pairing during DNA replication .

Mode of Action

EMS interacts with DNA by transferring its ethyl group to the guanine base, resulting in the formation of O6-ethylguanine. During DNA replication, DNA polymerases often mispair thymine with O6-ethylguanine instead of cytosine. This mispairing leads to G:C to A:T transitions, causing point mutations .

Biochemical Pathways

The primary biochemical pathway affected by EMS is the DNA replication and repair pathway The introduction of O6-ethylguanine into DNA triggers the mismatch repair system. These mutations can affect various downstream pathways, potentially leading to altered protein function and cellular behavior .

Result of Action

At the molecular level, EMS induces point mutations by causing G:C to A:T transitions. These mutations can lead to various cellular effects, including altered gene expression, disrupted protein function, and potentially carcinogenesis. In experimental settings, EMS is used to induce mutations for genetic studies and to understand DNA repair mechanisms .

Action Environment

The efficacy and stability of EMS are influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. EMS is more stable at lower temperatures and neutral pH. In the presence of nucleophiles, such as water or cellular thiols, EMS can undergo hydrolysis or react with these nucleophiles, reducing its availability to alkylate DNA .

Ethyl methanesulfonate is a powerful tool in genetic research due to its ability to induce specific point mutations.

Aplicaciones Científicas De Investigación

Ethyl methanesulfonate is extensively used in scientific research due to its potent mutagenic properties. Some of its key applications include:

Genetic Research: Ethyl methanesulfonate is used to induce random mutations in genetic material, which can then be studied to understand gene function and genetic pathways.

Plant Breeding: It is employed in mutation breeding to create new plant varieties with desirable traits, such as improved stress tolerance and yield.

DNA Repair Studies: As a model alkylating agent, ethyl methanesulfonate is used to study DNA repair mechanisms and the cellular response to DNA damage.

Cancer Research: Its ability to induce mutations makes it a valuable tool in cancer research, particularly in understanding the role of genetic mutations in cancer development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl methanesulfonate is typically synthesized through the esterification of methanesulfonic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves the following steps:

- Methanesulfonic acid is mixed with ethanol.

- Sulfuric acid is added as a catalyst.

- The mixture is heated to facilitate the esterification reaction.

- The resulting product is purified through distillation to obtain ethyl methanesulfonate .

Industrial Production Methods: In industrial settings, the production of ethyl methanesulfonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl methanesulfonate primarily undergoes alkylation reactions. It reacts with nucleophilic sites in DNA, leading to the formation of ethylated DNA bases. The most common reaction involves the alkylation of guanine to form O6-ethylguanine .

Common Reagents and Conditions:

Reagents: Ethyl methanesulfonate, DNA (or other nucleophiles)

Major Products: The major product of the reaction between ethyl methanesulfonate and DNA is O6-ethylguanine. This abnormal base can lead to mutations during DNA replication .

Comparación Con Compuestos Similares

Ethyl methanesulfonate is part of a class of compounds known as alkylating agents. Similar compounds include:

Methyl methanesulfonate: Another alkylating agent that methylates DNA bases, leading to similar mutagenic effects.

Ethyl nitrosourea: An alkylating agent that also induces mutations by ethylating DNA bases.

Methylnitrosourea: Similar to ethyl nitrosourea but with a methyl group instead of an ethyl group.

Uniqueness of Ethyl Methanesulfonate: Ethyl methanesulfonate is unique due to its high efficiency in inducing point mutations without causing extensive DNA damage. This makes it a preferred choice for mutagenesis studies where controlled and specific mutations are desired .

Propiedades

IUPAC Name |

ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025309 | |

| Record name | Ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992) | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 81 °F (NTP, 1992) | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.2 [mmHg], 0.206 mm Hg at 25 °C | |

| Record name | Ethyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

62-50-0 | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H154DI0UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl Methanesulfonate (EMS) is a potent monofunctional alkylating agent that primarily targets DNA. [, , , ] It forms covalent bonds with nucleophilic sites on DNA bases, predominantly the N7 position of guanine. [, ] This alkylation disrupts DNA structure and interferes with replication and transcription. [, ] The cell attempts to repair this damage, and depending on the extent of alkylation and repair mechanisms, various outcomes can occur, including:

- Mutations: Errors during repair can lead to base-pair substitutions, primarily G:C to A:T transitions, potentially resulting in altered protein function or expression. [, , ]

- Cytotoxicity: Excessive DNA damage can overwhelm the cellular repair machinery, leading to cell cycle arrest or apoptosis. [, ]

- Chromosomal Aberrations: EMS can also induce various chromosomal abnormalities, such as sister chromatid exchanges (SCEs) and chromosomal breaks, potentially contributing to genomic instability. [, , ]

ANone:

A: EMS is generally stable at room temperature, but it can decompose upon heating or prolonged storage. [] It is soluble in water and many organic solvents. [] Specific compatibility information would depend on the intended application and other materials involved.

A: EMS is not typically used as a catalyst. Its primary application leverages its alkylating property for inducing mutations in genetic research, particularly for creating mutant libraries in organisms like bacteria, yeast, and plants. [, , , ]

ANone: While the research papers provided do not focus on computational studies of EMS, these techniques can be valuable for:

ANone: EMS activity stems from the electrophilic nature of its methyl sulfonate group, which facilitates alkylation. Modifications to this structure can significantly influence its properties. For instance:

- Alkyl chain length: Increasing the alkyl chain length (e.g., from methyl to ethyl) can alter its lipophilicity and potentially impact its cellular uptake and DNA binding affinity. [, ]

A: EMS is generally stable when stored under appropriate conditions (e.g., cool, dry, and away from light). Specific formulation strategies would depend on the application. For in vitro studies, it is often dissolved in aqueous or organic solvents. []

A: EMS is a hazardous substance requiring careful handling and appropriate safety measures. It is classified as a mutagen, carcinogen, and irritant. [] Consult the relevant Safety Data Sheet (SDS) and adhere to established laboratory safety protocols for:

- Mutagenicity testing: Assessing its ability to induce mutations in bacterial and mammalian cell systems. [, , ]

- Generating mutant libraries: Creating populations of organisms with random mutations for studying gene function and identifying mutants with desired traits. [, , ]

A: EMS is a known mutagen and carcinogen, posing significant health risks. [] Exposure should be minimized, and appropriate safety precautions are crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.